6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of both triazole and triazine rings, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a suitable triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent oxidation.
Substitution: Amines, thiols; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Various substituted triazine derivatives
Scientific Research Applications
6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, its ability to form stable complexes with metal ions can modulate the activity of metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
- N- [2- (5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo [2,3-d]
Uniqueness
6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione stands out due to its dual triazole and triazine rings, which confer unique chemical properties and reactivity. This structural feature allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in various fields of research .
Properties
CAS No. |
1018047-62-5 |
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Molecular Formula |
C6H6N6O2S |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H6N6O2S/c1-2-7-6(12-9-2)15-4-3(13)8-5(14)11-10-4/h1H3,(H,7,9,12)(H2,8,11,13,14) |
InChI Key |
UANWKKKVJBZBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SC2=NNC(=O)NC2=O |
Origin of Product |
United States |
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